N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride is a benzothiazole-derived acetamide compound with a 4-chloro-substituted heterocyclic core, a dimethylaminopropyl side chain, and a phenoxyacetamide moiety. It is synthesized as a hydrochloride salt to enhance solubility and stability. Key features include:
- Dimethylaminopropyl group: Provides basicity and influences pharmacokinetics.
- Phenoxyacetamide: Contributes to steric bulk and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)12-7-13-24(18(25)14-26-15-8-4-3-5-9-15)20-22-19-16(21)10-6-11-17(19)27-20;/h3-6,8-11H,7,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVKPDDOWRCNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 352.87 g/mol
This compound contains a thiazole ring, a phenoxyacetamide moiety, and a dimethylaminopropyl side chain, which contribute to its biological activity.
- Acetylcholinesterase Inhibition : Compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Activity : Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial properties. These compounds have been effective against various bacterial strains, fungi, and protozoa, indicating their potential use in treating infectious diseases .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for neurodegenerative conditions .
In Vitro Studies
In vitro studies have evaluated the efficacy of this compound against several biological targets:
Case Studies
- Alzheimer’s Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide showed significant improvements in cognitive function and memory retention when administered over a prolonged period .
- Antimicrobial Efficacy : A series of benzothiazole derivatives were tested against various pathogens, demonstrating effective inhibition at concentrations as low as 50 µg/mL, showcasing their potential for development into therapeutic agents for infectious diseases .
Comparison with Similar Compounds
Variations in Amine Side Chains
Key Observations :
Substituent Modifications on the Benzothiazole Core
Key Observations :
Modifications to the Acetamide Moiety
Key Observations :
- Isoxazole carboxamide () replaces the phenoxy group, reducing molecular weight and altering hydrogen-bonding capacity.
- Quinoline-based analogs () diverge significantly in core structure, likely targeting distinct biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
